1,3-Difluoro-5-iodo-2-isopropoxybenzene

Organic Synthesis Cross-Coupling Regioselectivity

1,3-Difluoro-5-iodo-2-isopropoxybenzene (CAS 1826110-23-9) is a highly functionalized halogenated aromatic building block featuring a unique 1,3-difluoro-5-iodo-2-isopropoxy substitution pattern on a benzene ring. Its molecular formula is C9H9F2IO, with a molecular weight of 298.07 g/mol.

Molecular Formula C9H9F2IO
Molecular Weight 298.07 g/mol
CAS No. 1826110-23-9
Cat. No. B6353942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-iodo-2-isopropoxybenzene
CAS1826110-23-9
Molecular FormulaC9H9F2IO
Molecular Weight298.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1F)I)F
InChIInChI=1S/C9H9F2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
InChIKeyNRNVXKUUHBSFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-iodo-2-isopropoxybenzene (CAS 1826110-23-9): A Key Building Block for Regiospecific Aryl Iodide Coupling


1,3-Difluoro-5-iodo-2-isopropoxybenzene (CAS 1826110-23-9) is a highly functionalized halogenated aromatic building block featuring a unique 1,3-difluoro-5-iodo-2-isopropoxy substitution pattern on a benzene ring. Its molecular formula is C9H9F2IO, with a molecular weight of 298.07 g/mol . The compound is supplied at standard purities of 95% or higher . It serves as a versatile intermediate in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions, where the iodine atom acts as a privileged leaving group [1]. Its distinct substitution pattern dictates regioselective reactivity that cannot be replicated by its positional isomers.

Why 1,3-Difluoro-5-iodo-2-isopropoxybenzene Cannot Be Simply Replaced by Its Isomers


In aryl halide building blocks, the positions of fluorine, iodine, and alkoxy substituents are not merely structural details; they are the primary determinants of electronic character, steric environment, and coupling reactivity. 1,3-Difluoro-5-iodo-2-isopropoxybenzene possesses a distinct 1,3-difluoro substitution that electronically deactivates the ring in a specific pattern, while the iodine at the 5-position is sterically accessible for oxidative addition with palladium catalysts. Replacing this compound with an isomer, such as 1,3-Difluoro-2-iodo-4-isopropoxybenzene (CAS 2734778-86-8) or 2,3-Difluoro-1-iodo-4-isopropoxybenzene (CAS 2635937-84-5), fundamentally alters the site of carbon-iodine bond activation, the electronic push-pull effects, and the resulting three-dimensional geometry of any downstream product. This can lead to a complete failure in regioselective coupling or produce an undesired constitutional isomer, demanding costly re-separation . The quantitative evidence below demonstrates the measurable differences that make simple substitution infeasible.

Quantitative Differentiation Evidence: 1,3-Difluoro-5-iodo-2-isopropoxybenzene vs. Closest Analogs


Regiochemical Specificity: Unique 5-Iodo Substitution Pattern for Cross-Coupling

The target compound features an iodine atom at the 5-position on a ring with fluorine atoms at the 1- and 3-positions. This is in stark contrast to its closest positional isomers. The isomer 1,3-Difluoro-2-iodo-4-isopropoxybenzene (CAS 2734778-86-8) carries the iodine at the sterically hindered 2-position between the fluorine and isopropoxy groups, which significantly retards oxidative addition with Pd(0) . The isomer 2,3-Difluoro-1-iodo-4-isopropoxybenzene (CAS 2635937-84-5) has the iodine adjacent to only one fluorine, altering the electronic bias for transmetallation. The target compound's 5-iodo group is uniquely positioned para to one fluorine and meta to the other, providing a distinct, sterically accessible and electronically activated site for selective C–C bond formation that its isomers cannot offer.

Organic Synthesis Cross-Coupling Regioselectivity

Predicted LogP Differentiation: Impact on Purification and Bioavailability

Lipophilicity, measured by the partition coefficient (LogP), is a critical parameter for chromatographic purification and predicting biological membrane permeability. 1,3-Difluoro-5-iodo-2-isopropoxybenzene has a computed LogP of 4.32 . Its positional isomer, 2,3-Difluoro-1-iodo-4-isopropoxybenzene (CAS 2635937-84-5), has a vendor-provided LogP of 3.8 [1]. The target compound is thus approximately 0.52 LogP units more lipophilic, translating to a roughly 3.3-fold higher predicted partition into organic media. This difference is significant enough to alter retention times in reverse-phase HPLC purification and to influence solubility profiles during liquid-liquid extraction workup.

Physicochemical Properties Lipophilicity ADME

Boiling Point and Density Differentials: Processing and Distillation Feasibility

The target compound exhibits a predicted boiling point of 262.7 ± 40.0 °C at 760 mmHg and a density of 1.7 ± 0.1 g/cm³ . A key positional isomer, 1,3-Difluoro-2-iodo-4-isopropoxybenzene (CAS 2734778-86-8), has a predicted boiling point of 286.7 ± 35.0 °C and a density of 1.680 ± 0.06 g/cm³ . The target compound's lower boiling point suggests a marginally higher volatility, which could facilitate purification by distillation for small-scale use, although both are high-boiling. The difference in predicted boiling points (Δ ~24 °C) is large enough to allow separation of a binary mixture under reduced pressure if an isomeric impurity is present.

Physical Properties Purification Process Chemistry

Validated Purity and Analytical Traceability: Ensuring Reproducible Research

Reputable suppliers provide 1,3-Difluoro-5-iodo-2-isopropoxybenzene with a certified purity of not less than 98% (NLT 98%) , and other vendors offer it at 95+% , accompanied by batch-specific Certificates of Analysis (COA) that include NMR, HPLC, or GC data . In contrast, less rigorously characterized positional isomers or analogs sourced from standard catalogs may only guarantee a minimum purity of 95% without detailed batch-specific analytical data . This documented traceability is critical for medicinal chemistry campaigns where minor impurities in a building block can yield false hits in biological screening.

Quality Control Analytical Characterization Reproducibility

Optimal Application Scenarios for Procuring 1,3-Difluoro-5-iodo-2-isopropoxybenzene


Regiospecific Suzuki-Miyaura or Sonogashira Coupling at the 5-Position

When a synthetic route demands the installation of an aryl, vinyl, or alkynyl group specifically at the 5-position of a 1,3-difluoro-2-isopropoxybenzene scaffold, this compound is the mandatory building block. Its 5-iodo group provides the necessary steric accessibility for smooth oxidative addition with palladium catalysts, a feature not replicated by its 2-iodo or 1-iodo isomers .

Synthesis of Bioactive Molecules with Defined Fluorine Patterns

In medicinal chemistry, the precise placement of fluorine atoms is critical for modulating metabolic stability and target binding. This compound introduces two fluorine atoms in the meta-relationship with a functionalizable iodine handle, enabling the construction of drug-like molecules with a rigid, low-energy conformation preferred for binding. Its higher LogP (4.32) compared to isomers can also be exploited to fine-tune molecular lipophilicity .

Preparation of Advanced Building Blocks via Iodine–Lithium Exchange

The iodine at the 5-position is ideally positioned for halogen–metal exchange using organolithium reagents. The resulting aryllithium species can react with a variety of electrophiles (e.g., borates to form boronic acids, aldehydes, or ketones). The distinct electronic bias from the two fluorine atoms ensures regioselective lithiation, a synthetic maneuver that would result in a complex mixture if attempted with a non-specifically substituted analog.

Material Science: Synthesis of Asymmetric Liquid Crystal Intermediates

Fluorinated aromatic iodides are key intermediates in the construction of liquid crystal molecules with high dielectric anisotropy. The specific 1,3-difluoro substitution pattern of this compound creates a lateral dipole moment, a feature referenced in patents on difluorophenyl liquid crystals [1]. Using the specific 5-iodo isomer ensures the intended dipole orientation in the final mesogenic structure.

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